(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride
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Overview
Description
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1071592-08-9 . It has a molecular weight of 309.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “this compound” and its Inchi Code is "1S/C16H19NO3.ClH/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3;/h4-10,16H,17H2,1-3H3;1H" .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 309.79 .Scientific Research Applications
Metabolism and Pharmacology
- In Vivo Metabolism in Rats : A study on the metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified various metabolites. This research suggests at least two metabolic pathways operative in rats, involving deamination and subsequent reduction or oxidation, or desmethylation and acetylation of the amino group (Kanamori et al., 2002).
Analytical Chemistry and Toxicology
- Identification in Severe Intoxication Cases : Research involving the analysis of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high-performance liquid chromatography with tandem mass spectrometry highlights the importance of analytical methods in identifying intoxication cases (Poklis et al., 2014).
Neuropharmacology
- Comparative Study of Hallucinogenic Effects : A study compared the neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats, revealing that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans (Elmore et al., 2018).
Psychopharmacology
- Discriminative Stimulus Effects : Research on the discriminative stimulus effects of novel synthetic hallucinogens, including 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, provides insights into their potential recreational use and hallucinogenic properties, contributing to the understanding of their psychopharmacological profiles (Gatch et al., 2017).
Chemical Synthesis and Derivatives
- Danshensu Derivatives Synthesis : The synthesis of Danshensu derivatives, involving the creation of compounds based on similar chemical structures, provides insights into the development of new pharmaceutical entities (Fang-gan, 2015).
Clinical Case Studies
- Clinical Analysis of Exposure : A clinical case study that involved unique confirmatory testing for the presence of 25I-NBOMe in a patient after exposure, highlights the importance of advanced analytical methods in clinical toxicology (Stellpflug et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds such as methenamine have been shown to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Methenamine, a compound with a similar structure, is known to exert its effects when in acidic urine (ph<6), where it is hydrolyzed to formaldehyde which acts as an antiseptic .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Methenamine, a compound with a similar structure, is known to provide antibacterial activity in the urine within 1/2 hour of ingestion of a 1-gram dose .
Action Environment
The action of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride can be influenced by environmental factors such as temperature and pH. The compound is stable in an inert atmosphere at room temperature . The pH of the environment, particularly in the case of urine, can also influence the compound’s action, as seen with methenamine .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3.ClH/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3;/h4-10,16H,17H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXMTYJIIVLKMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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